iNOS Selectivity Profiling: 290 nM Inhibition with >344-Fold Discrimination Over eNOS
In head-to-head NOS isoform profiling conducted in HEK293 cells, (1E,4E)-1-(dimethylamino)-5-(2-thienyl)penta-1,4-dien-3-one inhibited human inducible nitric oxide synthase (iNOS) with an EC₅₀ of 290 nM, while its activity against human endothelial NOS (eNOS) was negligible (EC₅₀ > 100,000 nM), yielding an iNOS/eNOS selectivity ratio exceeding 344-fold [1]. Against neuronal NOS (nNOS), the compound exhibited an intermediate EC₅₀ of 6,800 nM, corresponding to an iNOS/nNOS selectivity of approximately 23-fold [1]. This selectivity profile contrasts with the broader NOS inhibition commonly observed among structurally related amidine-based inhibitors, where discrimination between isoforms is frequently less than 10-fold [2]. The pronounced iNOS preference is mechanistically significant because iNOS is the isoform most directly implicated in pathological inflammation, whereas eNOS inhibition carries cardiovascular liability.
| Evidence Dimension | iNOS vs. eNOS vs. nNOS inhibitory potency (EC₅₀) |
|---|---|
| Target Compound Data | iNOS EC₅₀ = 290 nM; nNOS EC₅₀ = 6,800 nM; eNOS EC₅₀ > 100,000 nM |
| Comparator Or Baseline | eNOS (same assay): EC₅₀ > 100,000 nM; nNOS: EC₅₀ = 6,800 nM |
| Quantified Difference | iNOS/eNOS selectivity > 344-fold; iNOS/nNOS selectivity ≈ 23-fold |
| Conditions | Human iNOS, nNOS, eNOS individually expressed in HEK293 cells; nitric oxide production measured via 2,3-diaminonaphthalene fluorescence; 18–24 h incubation |
Why This Matters
The >344-fold iNOS-over-eNOS selectivity directly addresses a key procurement criterion for inflammation-focused research programs—potent iNOS blockade without risking eNOS-mediated cardiovascular side effects—a differentiation that generic MACs or pan-NOS inhibitors cannot guarantee without isoform-specific data.
- [1] BindingDB. (n.d.). BDBM50348731 (CHEMBL1801061): Affinity Data for (1E,4E)-1-(dimethylamino)-5-(2-thienyl)penta-1,4-dien-3-one against human iNOS, nNOS, eNOS. Retrieved from ChEMBL via BindingDB. View Source
- [2] Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Biochemical Pharmacology, 51(4), 383–394. (Class-level inference for amidine-based NOS inhibitor selectivity). View Source
